molecular formula C3H4O3S B3055528 2-Propyne-1-sulfonic acid CAS No. 65284-56-2

2-Propyne-1-sulfonic acid

Cat. No.: B3055528
CAS No.: 65284-56-2
M. Wt: 120.13 g/mol
InChI Key: UOCCVDMCNJYVIW-UHFFFAOYSA-N
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Description

2-Propyne-1-sulfonic acid is an organic compound with the molecular formula C₃H₄O₃S It is characterized by the presence of a sulfonic acid group attached to a propyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propyne-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of propyne using sulfur trioxide or chlorosulfonic acid. The reaction typically requires controlled conditions to ensure the selective formation of the sulfonic acid group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Propyne-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates or sulfinates.

Scientific Research Applications

2-Propyne-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 2-propyne-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

  • Methanesulfonic acid
  • Ethanesulfonic acid
  • 2-Propene-1-sulfonic acid

Comparison: 2-Propyne-1-sulfonic acid is unique due to the presence of the propyne moiety, which imparts distinct reactivity compared to other sulfonic acids For example, methanesulfonic acid and ethanesulfonic acid lack the alkyne functionality, resulting in different chemical behavior and applications

Properties

IUPAC Name

prop-2-yne-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3S/c1-2-3-7(4,5)6/h1H,3H2,(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCCVDMCNJYVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276519
Record name 2-propyne-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65284-56-2
Record name 2-Propyne-1-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65284-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-propyne-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propyne-1-sulfonic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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